Auxinole
Overview
Description
Auxinole is a potent auxin antagonist . Its empirical formula is C20H19NO3 and it has a molecular weight of 321.37 . It is a white to beige powder .
Synthesis Analysis
Auxinole has been used in studies involving ion mobility mass spectrometry imaging (DESI-IM-MSI) for the separation and visualization of synthetic auxin derivatives . The study achieved accurate separation of Auxinole and its metabolites .
Molecular Structure Analysis
Auxinole’s molecular structure is α-[2,4-dimethylphenylethyl-2-oxo]-IAA, α-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-1H-indole-3-acetic acid .
Chemical Reactions Analysis
Auxinole has been observed in studies to form amino acid conjugates and undergo hydrolysis . The study also revealed putative metabolites of Auxinole, such as Auxinole-Asp and Auxinole-Glu, as well as a hydrolyzed product, 4pTb-IAA .
Physical And Chemical Properties Analysis
Auxinole is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
1. Auxin Antagonism in Plant Biology
Auxinole, developed from α-(phenylethyl-2-oxo)-IAA through structure-based drug design, serves as a potent antagonist of the SCF(TIR1) auxin receptor complex in plants. It binds TIR1 to block the formation of the TIR1-IAA-Aux/IAA complex, thus inhibiting auxin-responsive gene expression. This interaction with TIR1, crucial for Aux/IAA recognition, allows auxinole to competitively inhibit various auxin responses in planta, across a broad range of species, including moss Physcomitrella patens. This discovery has implications not only in plant biology but also in studying protein-protein interactions common to other plant hormone perception mechanisms like jasmonate, gibberellin, and abscisic acid (Hayashi et al., 2012).
2. Chemical Genomics and Auxin Research
Chemical genomics, utilizing small molecules to modify protein functions, is a burgeoning field in plant biology research. Auxinole, affecting auxin-mediated biological processes, is an example of such a small molecule used in auxin research. This approach complements genetic and genomic methods, facilitating the identification of components modulating auxin metabolism, transport, and signaling. The employment of high-throughput screening and informatics-based chemical design has yielded novel small molecules like auxinole, which can isolate novel molecular targets, providing deeper insights into complex auxin-related pathways and networks (Ma & Robert, 2014).
3. Auxin Signaling and Control of Plant Growth
Auxinole's role in the study of auxin signaling, transport, and control of plant growth and development is significant. The understanding of auxin perception and signal transduction, as facilitated by auxinole, has delineated the pathways of auxin transport. This has defined auxin's roles in controlling growth and patterning, shedding light on the molecular mechanisms underlying plant development and hormone interaction (Teale, Paponov, & Palme, 2006).
4. Auxin in Molecular Biology and Protein Degradation
Auxinole has been employed in the generation of conditional auxin-inducible degron (AID) cells, enabling the control of degron-fused proteins. This technology, involving the degradation of a degron-fused protein in the presence of auxin, has been enhanced by the use of auxinole as an inhibitor to suppress leaky degradation. This improvement in AID technology is crucial for studying protein function in living human cells, demonstrating the broader biological applications of auxinole beyond plant biology (Yesbolatova, Natsume, Hayashi, & Kanemaki, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12-7-8-14(13(2)9-12)19(22)10-16(20(23)24)17-11-21-18-6-4-3-5-15(17)18/h3-9,11,16,21H,10H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYAIJBXSQXGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Auxinole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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